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molecular formula C16H22N2O4 B8539091 5-methoxy-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine

5-methoxy-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine

Cat. No. B8539091
M. Wt: 306.36 g/mol
InChI Key: HPBOIYVWGLCJBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115140B2

Procedure details

672 mg of NaBH4 are added, in portions, to a suspension of 5.09 g of 3-methoxy-1-methyl-4-[4-nitro-3-(propan-2-yloxy)phenyl]pyridinium iodide in 90 ml of ethanol brought to 5° C. the reaction medium is stirred for 30 minutes at ambient temperature. 50 ml of water and 100 ml of ethyl acetate are added. The two phases are separated, and the aqueous phase is washed with twice 50 ml of ethyl acetate. The combined organic phases are dried over magnesium sulfate, filtered and evaporated. Purification is carried out by flash chromatography on silica gel (40-63 μm), elution being carried out with a mixture of dichloromethane and acetone (95/5 to 80/20). 2.78 g of 5-methoxy-1-methyl-4-[4-nitro-3-(propan-2-yloxy)phenyl]-1,2,3,6-tetrahydropyridine are obtained in the form of a brown oil.
Name
Quantity
672 mg
Type
reactant
Reaction Step One
Name
3-methoxy-1-methyl-4-[4-nitro-3-(propan-2-yloxy)phenyl]pyridinium iodide
Quantity
5.09 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[I-].[CH3:4][O:5][C:6]1[CH:7]=[N+:8]([CH3:25])[CH:9]=[CH:10][C:11]=1[C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[C:14]([O:21][CH:22]([CH3:24])[CH3:23])[CH:13]=1.O.C(OCC)(=O)C>C(O)C>[CH3:4][O:5][C:6]1[CH2:7][N:8]([CH3:25])[CH2:9][CH2:10][C:11]=1[C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[C:14]([O:21][CH:22]([CH3:24])[CH3:23])[CH:13]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
672 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
3-methoxy-1-methyl-4-[4-nitro-3-(propan-2-yloxy)phenyl]pyridinium iodide
Quantity
5.09 g
Type
reactant
Smiles
[I-].COC=1C=[N+](C=CC1C1=CC(=C(C=C1)[N+](=O)[O-])OC(C)C)C
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 30 minutes at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
brought to 5° C.
CUSTOM
Type
CUSTOM
Details
The two phases are separated
WASH
Type
WASH
Details
the aqueous phase is washed with twice 50 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
is carried out by flash chromatography on silica gel (40-63 μm), elution
ADDITION
Type
ADDITION
Details
being carried out with a mixture of dichloromethane and acetone (95/5 to 80/20)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=C(CCN(C1)C)C1=CC(=C(C=C1)[N+](=O)[O-])OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.78 g
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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